molecular formula C12H25NO2 B14338652 3-(Octylamino)butanoic acid CAS No. 103435-27-4

3-(Octylamino)butanoic acid

Katalognummer: B14338652
CAS-Nummer: 103435-27-4
Molekulargewicht: 215.33 g/mol
InChI-Schlüssel: JRTOIZJJLHZOOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Octylamino)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a butanoic acid backbone with an octylamino group attached to the third carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Octylamino)butanoic acid typically involves the reaction of butanoic acid derivatives with octylamine. One common method is the amidation reaction, where butanoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is then reacted with octylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Octylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents such as phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Octylamino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.

Wirkmechanismus

The mechanism of action of 3-(Octylamino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butanoic acid: A simpler carboxylic acid without the octylamino group.

    Octylamine: An amine with an octyl group but lacking the carboxylic acid functionality.

    3-Aminobutanoic acid: Similar structure but with an amino group instead of an octylamino group.

Uniqueness

3-(Octylamino)butanoic acid is unique due to the presence of both the octylamino and carboxylic acid functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

103435-27-4

Molekularformel

C12H25NO2

Molekulargewicht

215.33 g/mol

IUPAC-Name

3-(octylamino)butanoic acid

InChI

InChI=1S/C12H25NO2/c1-3-4-5-6-7-8-9-13-11(2)10-12(14)15/h11,13H,3-10H2,1-2H3,(H,14,15)

InChI-Schlüssel

JRTOIZJJLHZOOH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCNC(C)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.